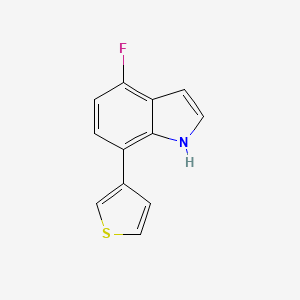

4-Fluoro-7-(thiophen-3-yl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

652160-73-1 |

|---|---|

Molecular Formula |

C12H8FNS |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

4-fluoro-7-thiophen-3-yl-1H-indole |

InChI |

InChI=1S/C12H8FNS/c13-11-2-1-9(8-4-6-15-7-8)12-10(11)3-5-14-12/h1-7,14H |

InChI Key |

DUJZSPBLCHFLPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1C3=CSC=C3)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Fluoro 7 Thiophen 3 Yl 1h Indole and Precursors

Construction of the 1H-Indole Nucleus with Regioselective Fluorination and Thiophene (B33073) Functionalization

The assembly of the core indole (B1671886) structure bearing both a fluorine atom at the C-4 position and a thiophene ring at the C-7 position can be approached through several strategic pathways. These routes involve either the construction of the indole ring from appropriately pre-functionalized precursors or the late-stage modification of a pre-formed indole scaffold.

The Fischer indole synthesis, a venerable method for indole formation, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgmdpi.com For the synthesis of 4-Fluoro-7-(thiophen-3-yl)-1H-indole, this would necessitate a custom-designed hydrazine (B178648) precursor, namely (2-fluoro-5-(thiophen-3-yl)phenyl)hydrazine.

The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement (the key indole-forming step), followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. mdpi.com The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride or boron trifluoride. wikipedia.orgmdpi.com

A significant modification to the classical approach is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones. wikipedia.org This strategy could be adapted by coupling 1-bromo-2-fluoro-5-(thiophen-3-yl)benzene with the hydrazone of a suitable ketone, providing a more flexible and often higher-yielding route to the necessary N-arylhydrazone intermediate.

| Parameter | Classical Fischer Indole Synthesis | Buchwald Modification |

| Key Reactants | (Substituted) Phenylhydrazine, Ketone/Aldehyde | Aryl Bromide, Hydrazone |

| Catalyst | Brønsted or Lewis Acids (e.g., H₂SO₄, ZnCl₂) | Palladium Catalyst (e.g., Pd(OAc)₂) + Ligand |

| Key Intermediate | Phenylhydrazone, Ene-hydrazine | N-Arylhydrazone |

| Core Reaction | nih.govnih.gov-Sigmatropic Rearrangement | C-N Cross-Coupling |

This interactive table summarizes key differences between the classical Fischer Indole Synthesis and its palladium-catalyzed Buchwald modification.

Palladium catalysis offers a powerful and versatile toolkit for the synthesis of complex indoles. These methods can be employed for both the initial cyclization to form the indole ring and for the subsequent functionalization to introduce the thiophene substituent.

One prominent strategy involves the palladium-catalyzed cyclization of 2-alkynylanilines. In a hypothetical route to the target molecule, a 2-alkynyl-3-fluoroaniline derivative could be coupled with a 3-halothiophene under Sonogashira conditions, followed by a palladium-catalyzed cyclization to form the this compound.

Alternatively, a C-H activation/arylation approach can be used on a pre-formed 4-fluoroindole (B1304775). Palladium catalysts can selectively activate the C-H bond at the C-7 position, facilitating a direct coupling with 3-bromothiophene (B43185) or 3-iodothiophene. This late-stage functionalization is highly efficient. For instance, palladium-catalyzed methods have been developed for the direct arylation of indoles with aryl chlorides, employing a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand. acs.org Similarly, regioselective C-H functionalization at the C4-position of indoles has been achieved using a removable directing group at the C3-position with a Pd(OAc)₂ catalyst, highlighting the potential for precise control over substitution patterns. nih.gov

| Strategy | Description | Catalyst System (Typical) | Key Transformation |

| Heck-type Cyclization | Intramolecular cyclization of an N-allyl-2-haloaniline derivative. | Pd(OAc)₂, PPh₃, Base | C-C bond formation |

| Larock Indole Synthesis | Reaction of a 2-iodoaniline (B362364) with a disubstituted alkyne. | Pd(OAc)₂, PPh₃, Na₂CO₃ | Annulation/Cyclization |

| Direct C-H Arylation | Coupling of a pre-formed 4-fluoroindole with a 3-halothiophene. | Pd(OAc)₂, Ligand (e.g., PCy₃), Base | C-H Activation/C-C Coupling |

This interactive table outlines various palladium-catalyzed strategies applicable to the synthesis of the indole nucleus.

Growing interest in green chemistry and the need to avoid heavy metal contamination in pharmaceutical synthesis has spurred the development of metal-free methods. nih.gov These protocols often rely on oxidative dearomatization or base-catalyzed cyclizations.

One innovative metal-free approach involves the oxidative-dearomatization-enabled assembly of fluorinated indoles from simple anilines. nih.gov For example, an appropriately substituted aniline (B41778) could react with a fluorinated building block like hexafluoroacetylacetone (B74370) in the presence of an organic oxidant to construct the indole core. nih.gov Another strategy involves the base-catalyzed intramolecular cyclization of N-acyl amides to yield functionalized indoles, a method that has been successfully applied to the synthesis of 2-(per)fluoroalkyl-3-nitro indoles. chemistryviews.org While direct application to the target molecule would require significant substrate engineering, these methods represent an important and evolving area of indole synthesis. chemistryviews.org

Regioselective Introduction of the Fluorine Atom at C-4 of the Indole Ring

Introducing a fluorine atom at the C-4 position of an indole ring with high regioselectivity is a non-trivial task due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C-3 position. nih.gov

Electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine species ("F+"). wikipedia.org A common and highly effective class of reagents for this purpose are those with a nitrogen-fluorine (N-F) bond, such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgresearchgate.net

Direct fluorination of a 7-(thiophen-3-yl)-1H-indole substrate would likely lead to a mixture of products, with fluorination occurring at the more nucleophilic C-3 position. To achieve C-4 selectivity, a blocking group at the C-3 position is often necessary. After the fluorination step, this blocking group can be removed to yield the desired product. The choice of solvent can also influence selectivity; for instance, electrophilic fluorination of indoles with Selectfluor has been performed in ionic liquids, sometimes with alcohol co-solvents, to achieve high yields and chemoselectivity. researchgate.net Treatment of 3-substituted indoles with Selectfluor in an acetonitrile/water mixture has been shown to yield 3-substituted 3-fluorooxindoles, indicating the complexity and substrate-dependence of these reactions. organic-chemistry.org

| Reagent | Full Name | Type | Typical Conditions |

| Selectfluor | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Cationic N-F | Acetonitrile, Room Temp |

| NFSI | N-Fluorobenzenesulfonimide | Neutral N-F | CH₂Cl₂, Room Temp |

| NFOBS | N-Fluoro-o-benzenedisulfonimide | Neutral N-F | Organic Solvent |

This interactive table lists common electrophilic fluorinating agents used in organic synthesis.

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) ion (F⁻) in a nucleophilic aromatic substitution (SNAr) reaction. This approach requires an indole precursor with a good leaving group (e.g., -Cl, -NO₂) at the C-4 position and electron-withdrawing groups on the ring to activate the substrate for nucleophilic attack.

A potential synthetic route could start with a 4-chloro or 4-nitro-7-(thiophen-3-yl)-1H-indole. The SNAr reaction would then be carried out using a fluoride source such as potassium fluoride (KF), cesium fluoride (CsF), or anhydrous tetraalkylammonium fluoride salts. nih.gov The efficacy of SNAr fluorination is often hampered by the low solubility and high basicity of simple metal fluorides, necessitating high temperatures and polar aprotic solvents like DMF or DMSO. nih.govucla.edu More advanced methods utilize combinations like KF with tetrabutylammonium (B224687) chloride or specially prepared anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF) to achieve fluorination under milder conditions. nih.gov This pathway circumvents the regioselectivity issues of electrophilic fluorination by building the substitution pattern into the precursor.

Directed Strategies for Thiophen-3-yl Moiety Installation at C-7 of the Indole Ring

The precise installation of a thiophen-3-yl group at the C-7 position of the 4-fluoroindole scaffold is a significant synthetic challenge. The inherent reactivity of the indole ring often favors functionalization at the C-2 or C-3 positions. rsc.orgresearchgate.net Therefore, directed strategies are required to achieve regioselectivity at the C-7 position of the benzene (B151609) portion of the indole system. rsc.orgnih.gov

Transition-Metal-Catalyzed C-H Functionalization Techniques on Indole Scaffolds

In recent years, transition-metal-catalyzed C-H functionalization has become a powerful tool for forming carbon-carbon bonds directly from C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions. rsc.orgbohrium.com For the C-7 functionalization of a 4-fluoroindole scaffold, a directing group is typically installed on the indole nitrogen. This group coordinates to the metal catalyst, positioning it in close proximity to the C-7 C-H bond and facilitating its selective activation over other C-H bonds on the carbocyclic ring. rsc.orgnih.gov

Various transition metals, including palladium (Pd), rhodium (Rh), and ruthenium (Ru), have been employed for such transformations. nih.gov The reaction would involve the coupling of an N-directed 4-fluoroindole with a suitable thiophene-based partner. The choice of directing group, catalyst, and oxidant are critical parameters that must be optimized to achieve high efficiency and selectivity.

Table 1: Hypothetical Reaction Conditions for C-7 C-H Thienylation of N-Directed 4-Fluoroindole

| Entry | Catalyst (mol%) | Directing Group (DG) | Thiophene Source | Oxidant | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | Pyridyl | 3-Bromothiophene | Ag₂CO₃ | Toluene | 110 | 45 |

| 2 | [RhCp*Cl₂]₂ (2.5) | Picolinamide | Thiophene | AgOAc | DCE | 100 | 60 |

| 3 | RuCl₂(p-cymene)₂ (5) | 2-pyridylsulfonyl | 3-Iodothiophene | Cu(OAc)₂ | Dioxane | 120 | 55 |

| 4 | Pd(OAc)₂ (5) | Picolinamide | Thiophene-3-boronic acid | Ag₂O | DMA | 130 | 72 |

Note: This table is illustrative and presents plausible conditions based on established C-H activation methodologies.

The mechanism generally involves coordination of the directing group to the metal center, followed by cyclometalation to form a palladacycle or a similar metallacyclic intermediate. This intermediate then reacts with the thiophene coupling partner, and a final reductive elimination step yields the C-7 functionalized product and regenerates the active catalyst.

Suzuki-Miyaura Cross-Coupling and Related Approaches for Thiophene Integration

The Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely used methods for constructing C(sp²)–C(sp²) bonds, making it an ideal strategy for integrating the thiophene ring at the C-7 position of the indole core. nih.gov This approach requires the synthesis of a 7-halo-4-fluoroindole (e.g., 7-bromo- or 7-iodo-4-fluoro-1H-indole) and a thiophene-3-organoboron reagent, such as thiophene-3-boronic acid or a corresponding boronic ester. nih.govlibretexts.org

The reaction is catalyzed by a palladium complex in the presence of a base. nih.govbeilstein-journals.org The selection of the palladium source, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. nih.gov Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org

Table 2: Optimization of Suzuki-Miyaura Coupling for 7-(Thiophen-3-yl)indole Synthesis

| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 65 |

| 2 | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | Toluene/EtOH | 90 | 82 |

| 3 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 91 |

| 4 | Pd₂(dba)₃ (2) | XPhos | K₂CO₃ | THF | 80 | 88 |

Note: This table is based on typical optimization studies for Suzuki-Miyaura reactions involving heteroaryl compounds. nih.gov

The key precursor, 7-bromo-4-fluoro-1H-indole, can be synthesized through regioselective bromination of 4-fluoroindole. Directing group strategies or specific electrophilic brominating agents under carefully controlled conditions can achieve the desired C-7 selectivity.

Convergent and Divergent Synthetic Pathways for Complex Fluorinated Thiophene-Indole Systems

The construction of molecules like this compound can be approached through either convergent or divergent synthetic strategies.

A divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to generate a library of structurally related compounds. Starting with a common intermediate like 4-fluoro-7-bromo-1H-indole, a divergent approach could be used to introduce a wide variety of thiophene analogues (e.g., substituted thiophene-3-boronic acids) or other aryl/heteroaryl groups at the C-7 position. This strategy is particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry. Alternatively, starting from 4-fluoroindole, C-H activation could be used to introduce various functionalities at the C-7 position, including the desired thiophen-3-yl group.

Optimization of Reaction Parameters and Yield Enhancement in Target Synthesis

Achieving a high yield of this compound requires systematic optimization of reaction conditions for the key bond-forming step. numberanalytics.com Whether employing C-H activation or a Suzuki-Miyaura coupling, several parameters critically influence the reaction's outcome. nih.govacs.org

Catalyst and Ligand Selection : The choice of the transition metal catalyst and its associated ligands is paramount. For Suzuki coupling, palladium catalysts are common, and the ligand's electronic and steric properties can dramatically affect catalytic activity and stability. nih.govlibretexts.org

Solvent Effects : The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of catalytic intermediates, thereby affecting the reaction rate and yield. numberanalytics.com

Base : In Suzuki-Miyaura coupling, the base plays a crucial role in the transmetalation step. The strength and nature of the base (e.g., carbonates, phosphates, hydroxides) must be carefully chosen to match the substrates and catalyst system. nih.gov

Temperature and Reaction Time : These parameters must be balanced to ensure the reaction proceeds to completion without causing decomposition of the starting materials, product, or catalyst. rsc.org Microwave irradiation can sometimes be used to accelerate reactions and improve yields. rsc.org

Systematic screening of these variables, often using design of experiment (DoE) methodologies, allows for the identification of optimal conditions that maximize the yield and purity of the final product. numberanalytics.com

Table 3: Key Parameters for Optimization in Indole Synthesis

| Parameter | Influence on Reaction | Examples of Variables |

| Catalyst | Affects reaction rate, selectivity, and functional group tolerance. numberanalytics.com | Pd(OAc)₂, Pd(PPh₃)₄, [RhCp*Cl₂]₂, RuCl₂(p-cymene)₂ |

| Ligand | Modifies catalyst activity, stability, and steric environment. libretexts.org | PPh₃, dppf, SPhos, XPhos |

| Solvent | Impacts solubility, reaction rate, and catalyst stability. numberanalytics.com | Toluene, Dioxane, THF, DMF, Acetonitrile/Water organic-chemistry.org |

| Base | Crucial for transmetalation (Suzuki) or proton abstraction. nih.gov | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK |

| Temperature | Controls reaction kinetics; higher temps can increase rate but also degradation. rsc.org | Room Temperature to >150°C |

Comprehensive Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with advanced two-dimensional techniques, a complete picture of the molecular connectivity and spatial arrangement of 4-Fluoro-7-(thiophen-3-yl)-1H-indole can be constructed.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the indole (B1671886) and thiophene (B33073) rings. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the fluorine atom and the aromatic character of the thiophene substituent.

The indole N-H proton is expected to appear as a broad singlet at the most downfield region, typically between δ 8.0 and 8.5 ppm, due to its acidic nature and potential for hydrogen bonding.

The protons on the pyrrole (B145914) ring of the indole (H2 and H3) are anticipated to resonate at approximately δ 7.0-7.5 ppm. H2 would likely be a triplet coupling to H3 and the N-H proton, while H3 would also be a triplet, coupling to H2 and H1.

The protons on the benzene (B151609) portion of the indole ring (H5 and H6) will be significantly affected by the adjacent fluorine and thiophene groups. H5 is predicted to be a doublet of doublets, coupling to both H6 and the fluorine atom. The ortho coupling to H6 would be in the range of 7-9 Hz, while the coupling to the fluorine atom would be smaller, around 2-4 Hz. H6 is expected to be a triplet, coupling to H5 and the fluorine atom.

The protons of the 3-substituted thiophene ring are predicted to appear in the aromatic region as well. The proton at the 2-position of the thiophene ring is expected to be the most deshielded due to its proximity to the indole ring, likely appearing as a doublet. The protons at the 4- and 5-positions will also appear as distinct multiplets, with their chemical shifts and coupling patterns determined by their relative positions.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| N-H | 8.0-8.5 | br s | - |

| H2 | 7.2-7.4 | t | J = 2.5-3.0 |

| H3 | 6.5-6.7 | t | J = 2.5-3.0 |

| H5 | 6.8-7.0 | dd | J = 8.0-9.0, J(H-F) = 4.0-5.0 |

| H6 | 7.1-7.3 | t | J = 8.0-9.0 |

| Thiophene H2' | 7.5-7.7 | dd | J = 2.5-3.0, J = 1.0-1.5 |

| Thiophene H4' | 7.3-7.5 | dd | J = 5.0-5.5, J = 1.0-1.5 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the fluorine atom and the electronic effects of the thiophene substituent.

The carbon atom directly bonded to the fluorine (C4) is expected to show a large downfield shift, appearing in the range of δ 155-160 ppm, with a large one-bond C-F coupling constant. The other carbons of the indole ring will resonate in the typical aromatic region (δ 100-140 ppm). The carbons of the thiophene ring are also expected in the aromatic region, with their specific shifts influenced by the point of attachment to the indole ring.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 123-125 |

| C3 | 102-104 |

| C3a | 127-129 |

| C4 | 157-159 (d, ¹JCF ≈ 240-250 Hz) |

| C5 | 110-112 (d, ²JCF ≈ 20-25 Hz) |

| C6 | 120-122 (d, ³JCF ≈ 5-10 Hz) |

| C7 | 115-117 |

| C7a | 135-137 |

| Thiophene C2' | 125-127 |

| Thiophene C3' | 138-140 |

| Thiophene C4' | 128-130 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected. The chemical shift of this fluorine atom, being attached to an aromatic ring, is predicted to be in the range of δ -110 to -130 ppm relative to a standard such as CFCl₃. The signal will likely appear as a multiplet due to coupling with neighboring protons, primarily H5.

To confirm the assignments from 1D NMR and to elucidate the complete connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between H5 and H6 on the indole ring, and among the protons on the thiophene ring, confirming their adjacent relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons by correlating the proton shifts with their attached carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons and for confirming the connectivity between the indole and thiophene rings. For instance, correlations between the thiophene protons and the indole C7 would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations would be expected between protons on the thiophene ring and the H6 proton of the indole ring, confirming their close spatial relationship.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp peak corresponding to the N-H stretch of the indole ring is anticipated around 3400 cm⁻¹. The aromatic C-H stretching vibrations for both the indole and thiophene rings would appear just above 3000 cm⁻¹.

The C=C stretching vibrations within the aromatic rings are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region. A strong absorption band characteristic of the C-F stretch is predicted to be in the 1250-1100 cm⁻¹ range. The C-S stretching vibration from the thiophene ring would likely appear as a weaker band in the fingerprint region, typically below 800 cm⁻¹.

Predicted FT-IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3400 | Medium, Sharp |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-F Stretch | 1250-1100 | Strong |

| C-H Bending (out-of-plane) | 900-700 | Strong |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis absorption spectroscopy is a crucial tool for investigating the electronic transitions and chromophoric systems within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions within the conjugated system formed by the indole and thiophene rings.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for the precise determination of molecular weight and elemental composition, as well as for gaining structural information through fragmentation analysis. For this compound (molecular formula: C₁₂H₈FNS), the theoretical exact mass can be calculated.

While a specific experimental HRMS fragmentation pattern for this compound is not documented in the searched literature, general fragmentation pathways for indole and thiophene derivatives can be predicted. mdpi.comresearcher.life Common fragmentation patterns would likely involve cleavage of the bond between the indole and thiophene rings, as well as fragmentation within the respective heterocyclic systems. The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to both the parent ion and its fragment ions, which is a critical step in structural elucidation. nih.govpnnl.gov

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. At present, the crystal structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible crystallographic databases.

However, the crystallographic analysis of related fluorinated indole and thiophene-containing compounds offers a basis for understanding the potential solid-state conformation and packing of the title compound. researchgate.netnih.govnih.govresearchgate.netmdpi.commdpi.com X-ray diffraction studies on similar molecules reveal details about planarity, the dihedral angles between aromatic rings, and the nature of non-covalent interactions such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture. acs.org For this compound, one would expect potential N-H···π or N-H···S hydrogen bonding, as well as π-π stacking interactions between the aromatic rings, to play a significant role in its crystal packing.

Advanced Chromatographic and Other Analytical Purity Assessment Techniques (e.g., HPLC, GC-MS)

The purity of this compound is a critical parameter for its application in various scientific fields. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for assessing the purity of organic compounds.

While specific chromatograms for this compound are not publicly available, the general principles of these techniques would apply. A typical HPLC analysis would involve the use of a reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water or methanol and water) to separate the target compound from any impurities. The purity would be determined by the relative area of the main peak in the chromatogram.

GC-MS analysis could also be employed, where the compound is vaporized and separated in a capillary column before being detected by a mass spectrometer. This technique provides both retention time data for purity assessment and mass spectral data for the identification of the main component and any potential impurities. The choice between HPLC and GC-MS would depend on the volatility and thermal stability of the compound.

Advanced Theoretical and Computational Investigations of 4 Fluoro 7 Thiophen 3 Yl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential for elucidating the intricate details of a molecule's electronic landscape. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn govern the molecule's geometry, stability, and chemical behavior.

Density Functional Theory (DFT) is a robust computational method that calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction. It offers a balance of accuracy and computational efficiency, making it a primary tool for investigating the ground-state properties of medium to large-sized molecules.

A crucial first step in any computational study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting data includes precise bond lengths, bond angles, and torsion (dihedral) angles.

Table 1: Hypothetical Optimized Geometrical Parameters for 4-Fluoro-7-(thiophen-3-yl)-1H-indole (Note: The following table illustrates the type of data that would be generated from a DFT calculation. Specific values are not available from existing research.)

| Parameter | Bond/Atoms Involved | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C(7)-C(thiophene) | Data not available |

| C(4)-F | Data not available | |

| N(1)-H | Data not available | |

| **Bond Angles (°) ** | C(6)-C(7)-C(thiophene) | Data not available |

| C(3)-C(4)-F | Data not available |

| Torsion Angles (°) | C(6)-C(7)-C(thiophene)-C(thiophene) | Data not available |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, calculations would show how the electron-donating indole (B1671886) and thiophene (B33073) rings, combined with the electronegative fluorine atom, influence the energy and spatial distribution of these orbitals. The HOMO would likely be distributed across the π-conjugated indole and thiophene systems, while the LUMO's location would indicate the most probable sites for nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative. Specific values are not available from existing research.)

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. The map is color-coded: red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the electronegative fluorine atom, the nitrogen atom of the indole ring, and the sulfur atom of the thiophene ring. Positive potential (blue) would be expected around the N-H proton of the indole ring, making it a potential hydrogen bond donor site. This analysis provides a clear, intuitive guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis is particularly useful for quantifying intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2). For this compound, NBO analysis would quantify the delocalization of π-electrons from the indole and thiophene rings and the charge stabilization provided by hyperconjugation. It would also detail the hybridization of each atom, confirming the sp² character of the aromatic ring atoms and providing insight into the nature of the covalent bonds.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the behavior of molecules in their electronic excited states. This is crucial for understanding a molecule's photophysical properties, such as how it absorbs and emits light.

A TD-DFT calculation can predict the electronic absorption spectrum (e.g., UV-Vis spectrum) of a molecule by calculating the energies of vertical electronic transitions from the ground state to various excited states. For this compound, this analysis would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the nature of the electronic transitions (e.g., π→π* or n→π*) that give rise to the observed spectral features. This information is critical for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) or fluorescent probes.

Computational Prediction of Vibrational (IR, Raman) and Nuclear Magnetic Resonance (NMR) Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters provides invaluable insight into the molecular structure and electronic properties of this compound. Computational methods, particularly Density Functional Theory (DFT), are instrumental in simulating vibrational and nuclear magnetic resonance spectra, offering a powerful complement to experimental data.

Vibrational Spectroscopy (IR and Raman)

DFT calculations are widely employed to predict the infrared (IR) and Raman spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which upon diagonalization yields the vibrational frequencies and their corresponding normal modes. These calculations are typically performed at a specific level of theory, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The resulting theoretical spectra can be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions. For a molecule like this compound, key vibrational modes would include N-H stretching in the indole ring, C-H stretching in both the indole and thiophene rings, as well as vibrations associated with the C-F bond and the carbon skeleton. A detailed interpretation of the vibrational spectra can be achieved with the aid of total energy distribution (TED) analysis, which quantifies the contribution of each internal coordinate to a given normal mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR parameters. DFT methods have been shown to provide a high degree of accuracy for predicting ¹H and ¹³C NMR chemical shifts when compared to experimental data. For this compound, theoretical calculations can predict the chemical shifts for each unique proton and carbon atom in the molecule. The presence of the fluorine atom is expected to have a significant influence on the NMR parameters of nearby nuclei, a phenomenon that can be accurately modeled computationally. The choice of functional and basis set is crucial for obtaining reliable results, and it is often necessary to benchmark different computational approaches against experimental data for structurally similar compounds.

| Parameter | Computational Method | Basis Set | Typical Output |

| IR Frequencies | DFT (e.g., B3LYP) | 6-311++G(d,p) | Wavenumber (cm⁻¹), Intensity |

| Raman Activities | DFT (e.g., B3LYP) | 6-311++G(d,p) | Wavenumber (cm⁻¹), Activity |

| ¹H NMR Chemical Shifts | GIAO-DFT | (e.g., cc-pVTZ) | δ (ppm) |

| ¹³C NMR Chemical Shifts | GIAO-DFT | (e.g., cc-pVTZ) | δ (ppm) |

| ¹⁹F NMR Chemical Shifts | GIAO-DFT | (e.g., pcS-1) | δ (ppm) |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solution-Phase Behavior

While quantum mechanical calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer a means to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the study of how the molecule behaves in a solution environment.

For this compound, a key aspect to investigate via MD simulations would be the rotational freedom around the single bond connecting the indole and thiophene rings. This rotation gives rise to different conformers, and MD simulations can be used to determine their relative populations and the energy barriers for interconversion. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), it is possible to study the influence of the solvent on the conformational preferences and to analyze the solvation structure around the molecule. This provides a more realistic model of the molecule's behavior in solution compared to gas-phase calculations.

Quantitative Structure-Property Relationship (QSPR) Modeling and Derivation of Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecular structure. These descriptors can then be used to build mathematical models that can predict the properties of new, unmeasured compounds.

For this compound, a wide range of molecular descriptors can be calculated, including:

Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Geometrical descriptors: Molecular surface area, volume, and shape indices.

Quantum-chemical descriptors: Dipole moment, polarizability, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and atomic charges.

These descriptors can be used to build QSPR models to predict properties such as solubility, lipophilicity (logP), and melting point.

Computational Elucidation of Reaction Mechanisms and Transition States in Synthesis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

The synthesis of this compound likely involves several reaction steps. Computational methods can be used to elucidate the detailed mechanism of each step. For example, in a cross-coupling reaction to form the bond between the indole and thiophene rings, DFT calculations can be used to model the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. By calculating the energies of all intermediates and transition states, the rate-determining step of the reaction can be identified, and the influence of different ligands, catalysts, and reaction conditions can be investigated. This information can be invaluable for optimizing the synthesis of the target molecule.

Chemical Reactivity, Functionalization, and Derivative Synthesis

Regioselective Functionalization of the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions C-2 and C-3 are particularly reactive, with C-3 being the most common site for electrophilic substitution. The presence of a fluorine atom at the C-4 position and a thiophen-3-yl group at the C-7 position influences the electron density distribution within the indole ring, thereby affecting the regioselectivity of functionalization reactions.

The indole nucleus readily undergoes electrophilic aromatic substitution, with the C-3 position being the most nucleophilic and thus the primary site of attack for electrophiles. When the C-3 position is occupied, electrophilic substitution can occur at the C-2 position.

Friedel-Crafts Alkylation: This reaction involves the alkylation of the indole ring in the presence of a Lewis acid catalyst. While general indoles can be alkylated at the C-3 position using various alkylating agents, the reaction can be complicated by polyalkylation and the potential for N-alkylation. For 4-Fluoro-7-(thiophen-3-yl)-1H-indole, Friedel-Crafts alkylation is expected to proceed preferentially at the C-3 position. The choice of alkylating agent and reaction conditions is crucial to control the selectivity and avoid side reactions. For instance, the use of milder Lewis acids can help prevent polymerization, which is a common issue with highly reactive indole substrates.

Research on substituted indoles has shown that electron-withdrawing groups on the benzene (B151609) ring can decrease the nucleophilicity of the indole, potentially requiring harsher reaction conditions for electrophilic substitution. The fluorine atom at C-4 in the target molecule is electron-withdrawing and may slightly deactivate the indole ring towards electrophilic attack compared to an unsubstituted indole. However, the C-3 position is still expected to be the most reactive site.

Interactive Data Table: Examples of Electrophilic Substitution on Indole Derivatives

| Electrophile | Reagent and Conditions | Position of Substitution | Product | Reference |

| Alkyl Halide | R-X, Lewis Acid (e.g., AlCl₃, SnCl₄) | C-3 | 3-Alkyl-1H-indole | General Textbook Knowledge |

| Acyl Chloride | RCOCl, Lewis Acid (e.g., AlCl₃) | C-3 | 3-Acyl-1H-indole | General Textbook Knowledge |

| Aldehyde/Ketone | RCHO/RCOR', Acid Catalyst | C-3 | Bis(indolyl)methanes | General Textbook Knowledge |

This table presents generalized reactions for indole and its derivatives. Specific conditions for this compound would require experimental validation.

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, allowing for N-functionalization reactions such as alkylation and acylation. These reactions are typically carried out in the presence of a base, which deprotonates the indole nitrogen to form a more nucleophilic indolyl anion.

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen is a common synthetic transformation. This is typically achieved by treating the indole with an alkyl halide in the presence of a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The choice of base and solvent can influence the reaction's efficiency and selectivity, particularly in cases where C-alkylation might compete. For this compound, the acidity of the N-H proton will be influenced by the electron-withdrawing fluorine atom, potentially facilitating its deprotonation.

N-Acylation: The acylation of the indole nitrogen introduces an acyl group, forming an N-acylindole. This is generally accomplished using an acyl chloride or an acid anhydride in the presence of a base. N-acylation can serve to protect the indole nitrogen, and the acyl group can also influence the reactivity of the indole ring in subsequent reactions. Studies have shown that chemoselective N-acylation of indoles can be achieved using thioesters as a stable acyl source in the presence of a base like cesium carbonate.

Interactive Data Table: Conditions for N-Functionalization of Indoles

| Reaction | Reagents | Base | Solvent | General Product |

| N-Alkylation | Alkyl halide (R-X) | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF | 1-Alkyl-1H-indole |

| N-Acylation | Acyl chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Pyridine, Et₃N | Dichloromethane, THF | 1-Acyl-1H-indole |

| N-Acylation | Thioester (RCOS-Alkyl) | Cs₂CO₃ | Xylene | 1-Acyl-1H-indole |

This table provides general conditions for the N-functionalization of indoles. The optimal conditions for this compound may vary.

Reactivity of the Thiophen-3-yl Moiety

The thiophene (B33073) ring is another aromatic system within the molecule, and its reactivity is influenced by the sulfur heteroatom and the substituent at the 3-position, which in this case is the 4-fluoro-1H-indol-7-yl group.

The sulfur atom in the thiophene ring can undergo oxidation to form a sulfoxide or a sulfone. These transformations alter the electronic properties and reactivity of the thiophene ring. The oxidation of thiophenes can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of a catalyst. The resulting thiophene S-oxides and S,S-dioxides are less aromatic and can participate in reactions such as Diels-Alder cycloadditions.

The thiophene ring can also undergo reductive transformations. Catalytic hydrogenation can lead to the saturation of the ring, forming tetrahydrothiophene derivatives. A more drastic reduction, known as reductive desulfurization, can be achieved using reagents like Raney nickel. This process cleaves the carbon-sulfur bonds, effectively removing the sulfur atom and resulting in a saturated alkyl chain. For this compound, reductive desulfurization would lead to a 7-butyl-4-fluoro-1H-indole derivative.

Chemical Transformations Involving the Fluorine Atom

The carbon-fluorine bond is generally strong and not easily cleaved. However, under specific conditions, the fluorine atom on an aromatic ring can be involved in chemical transformations.

In some instances, C-F bond activation can be achieved using transition metal catalysts, leading to cross-coupling reactions where the fluorine atom is replaced by another functional group. These reactions typically require specific catalytic systems and are an active area of research. For this compound, such transformations would offer a pathway to further diversify the structure at the C-4 position.

Synthesis of Complex Molecular Architectures and Hybrid Systems

The strategic incorporation of "this compound" as a fundamental building block facilitates the construction of intricate molecular architectures and advanced hybrid systems. The unique electronic properties and structural rigidity of this heterocyclic core render it an attractive candidate for the development of novel materials with tailored functionalities. The synthesis of these complex structures, including polyheterocyclic frameworks and polymeric materials, leverages established and emerging polymerization and cross-coupling methodologies.

Formation of Polyheterocyclic Frameworks Incorporating this compound as a Core Unit

The synthesis of extended polyheterocyclic frameworks from this compound can be achieved through various transition metal-catalyzed cross-coupling reactions. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, leading to the construction of well-defined, multi-ring systems. Palladium-catalyzed reactions, in particular, have proven to be versatile tools for the functionalization and annulation of indole and thiophene cores.

Methodologies such as intramolecular C-H arylation can be employed to create fused polycyclic structures. For instance, a suitably functionalized derivative of this compound, perhaps bearing a pendant aryl halide, could undergo an intramolecular cyclization to forge a new ring system. The reaction conditions for such transformations typically involve a palladium catalyst, a suitable ligand, and a base to facilitate the C-H activation and subsequent bond formation.

Another approach involves the construction of polyheterocyclic systems through multi-component reactions or sequential cross-coupling strategies. For example, a dihalogenated derivative of the core indole-thiophene structure could serve as a scaffold for the sequential introduction of other heterocyclic units via Suzuki-Miyaura or Stille coupling reactions. This stepwise approach offers a high degree of control over the final architecture of the polyheterocyclic framework. The synthesis of complex, fused heterocyclic systems often relies on the strategic functionalization of the starting materials to direct the desired bond-forming events.

| Reaction Type | Catalyst System | Key Features | Potential Application |

| Intramolecular C-H Arylation | Pd(OAc)₂ / Ligand | Formation of fused ring systems | Organic electronics, sensors |

| Sequential Cross-Coupling | Pd(PPh₃)₄ / Base | Stepwise construction of complex frameworks | Medicinal chemistry, materials science |

| Multi-component Reactions | Various | Convergent synthesis of polyheterocycles | High-throughput screening |

Preparation of Oligomeric and Polymeric Structures (e.g., Copolymers of Indole and Thiophene)

The development of oligomeric and polymeric materials derived from this compound opens avenues for the creation of functional materials with applications in electronics, optoelectronics, and sensing. Both electrochemical and chemical polymerization methods can be utilized to synthesize homopolymers and copolymers incorporating this monomer.

Electrochemical Polymerization:

Electrochemical methods offer a direct route to the synthesis of conductive polymer films on an electrode surface. The copolymerization of indole and thiophene derivatives has been successfully achieved through direct anodic oxidation. iaea.orgmdpi.comepa.gov By applying a specific potential, the monomer units can be oxidatively coupled to form a polymer chain. The properties of the resulting copolymer, such as conductivity and thermal stability, can be tuned by controlling the feed ratio of the comonomers and the polymerization conditions. iaea.orgepa.gov The electrochemical copolymerization of indole with 3-substituted thiophenes has been shown to yield materials with improved properties compared to the respective homopolymers. epa.gov

Chemical Polymerization:

Chemical oxidative polymerization is another versatile method for synthesizing indole-thiophene copolymers. This technique typically employs an oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate the polymerization of the monomers in solution. This approach allows for the production of larger quantities of the polymer compared to electrochemical methods.

Furthermore, transition metal-catalyzed cross-coupling reactions are instrumental in the synthesis of well-defined conjugated polymers. Methods like Suzuki-Miyaura and Stille polycondensation are particularly powerful for creating alternating copolymers. rsc.orgresearchgate.net For these reactions, a di-functionalized monomer of this compound (e.g., a di-bromo or di-boronic ester derivative) would be required. The polymerization would then proceed by reacting this monomer with a suitable comonomer, also di-functionalized, in the presence of a palladium catalyst. rsc.orgresearchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high molecular weight and regioregular polymers. nih.gov

The table below summarizes potential polymerization methods and key parameters for the synthesis of polymers from this compound.

| Polymerization Method | Catalyst/Initiator | Monomer Functionalization | Key Parameters | Resulting Polymer |

| Electrochemical Polymerization | - (Applied Potential) | None required | Potential, solvent, electrolyte | Conductive film |

| Chemical Oxidative Polymerization | FeCl₃, (NH₄)₂S₂O₈ | None required | Oxidant/monomer ratio, temperature | Powder/film |

| Suzuki-Miyaura Polycondensation | Pd catalyst (e.g., Pd(PPh₃)₄) | Dihalide and/or Diboronic ester | Catalyst, base, solvent, temperature | Alternating copolymer |

| Stille Polycondensation | Pd catalyst (e.g., Pd(PPh₃)₄) | Dihalide and/or Distannane | Catalyst, solvent, temperature | Alternating copolymer |

Advanced Materials Applications and Optoelectronic Prospects of 4 Fluoro 7 Thiophen 3 Yl 1h Indole Analogues

Applications in Organic Electronic and Optoelectronic Devices

The distinct electronic characteristics of 4-Fluoro-7-(thiophen-3-yl)-1H-indole analogues have positioned them as key components in the development of next-generation organic electronic and optoelectronic devices. Their performance in organic semiconductors, light-emitting diodes, and solar cells highlights their versatility and potential for high-efficiency applications.

Role as an Organic Semiconductor and Charge Transport Material

Thieno[3,2-b]indole derivatives, which are close structural analogues of this compound, have been identified as promising organic semiconductors. These materials exhibit ambipolar conductivity with balanced electron and hole mobilities, a critical feature for efficient charge transport in electronic devices. bohrium.com The fusion of the thiophene (B33073) and indole (B1671886) rings results in a planar molecular structure that facilitates intermolecular π-π stacking, which is essential for efficient charge hopping between adjacent molecules. nih.gov

The charge carrier mobility of these materials is a key performance metric. For instance, new push-pull chromophores based on thieno[3,2-b]indole have been synthesized and their charge carrier mobilities measured. bohrium.com In thin films, these compounds have demonstrated hole mobilities on the order of 10⁻⁵ cm² V⁻¹ s⁻¹. bohrium.com Theoretical studies on similar thieno[2,3-b]benzothiophene derivatives have predicted even higher hole mobilities, reaching up to 0.28 cm² V⁻¹ s⁻¹. rsc.org The strategic placement of functional groups, such as alkyl chains, can further influence the molecular packing and, consequently, the charge transport properties. mdpi.com

Table 1: Charge Transport Properties of Thieno[3,2-b]indole-Based Organic Semiconductors

| Compound Family | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Electron Mobility (μe) [cm² V⁻¹ s⁻¹] | Measurement Technique |

|---|---|---|---|

| Push-pull thieno[3,2-b]indole chromophores | Similar values for holes | 1.8 times greater than hole mobility in one derivative | MIS-CELIV |

| Thiophene-functionalized triindoles | Up to 5 x 10⁻⁴ | - | OTFT |

| Dicyanomethylene-functionalised violanthrone (B7798473) derivatives | 1.07 x 10⁻² | - | OFET |

Data sourced from studies on thieno[3,2-b]indole analogues and related organic semiconductors. bohrium.comnih.govbohrium.commdpi.com

Integration into Organic Light-Emitting Diodes (OLEDs)

The electroluminescent properties of indole derivatives make them suitable for use in Organic Light-Emitting Diodes (OLEDs). Analogues of this compound, particularly those based on the indolo[3,2-b]indole structure, have been investigated as donor moieties in fluorescent emitters. researchgate.net A donor-π-acceptor (D-π-A) type push-pull compound incorporating a thieno[3,2-b]thiophene (B52689) linker has been successfully used as an emitter in a solution-processed OLED. beilstein-journals.org This device exhibited a maximum external quantum efficiency of 4.61% and a maximum power efficiency of 6.70 lm/W. beilstein-journals.org The introduction of a double indolo[3,2-b]indole electron-donor system in an emitter led to a blue-green emitting OLED with a maximum external quantum efficiency of 3.86% and a high brightness of up to 12,860 cd/m². researchgate.net

Components in Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Systems

Thieno[3,2-b]indole-based organic dyes have emerged as highly efficient sensitizers in Dye-Sensitized Solar Cells (DSSCs). figshare.com These dyes typically feature a D-π-A structure, where the thieno[3,2-b]indole moiety acts as the electron donor. researchgate.net The planarity of the thieno[3,2-b]indole unit, compared to carbazole-based dyes, enhances the molecular conformation for efficient charge transfer. figshare.com

Several studies have demonstrated the high performance of these dyes in DSSCs. For example, a DSSC utilizing a thieno[3,2-b]indole-based dye achieved a power conversion efficiency (PCE) of 7.8%. figshare.com By engineering the donor group in a 4-hexyl-4H-thieno[3,2-b]indole platform, researchers have achieved PCEs of up to 11.7%. researchgate.net Furthermore, co-sensitization of these dyes with a porphyrin sensitizer (B1316253) has pushed the PCE to a remarkable 14.2%. researchgate.net The choice of acceptor-anchoring group also plays a crucial role, with 2-cyanoacrylic acid generally yielding better performance than 5-(methylene)barbituric acid. researchgate.net

Table 2: Photovoltaic Performance of Thieno[3,2-b]indole-Based Dyes in DSSCs

| Dye Name/Family | Jsc (mA cm⁻²) | Voc (V) | FF | PCE (%) |

|---|---|---|---|---|

| MKZ-40 | 14.6 | 0.70 | 0.76 | 7.8 |

| SGT-149 (I⁻/I₃⁻ electrolyte) | - | - | - | 10.0 |

| SGT-149 ([Co(bpy)₃]²⁺/³⁺ electrolyte) | - | - | - | 11.7 |

| SGT-149 co-sensitized with SGT-021 | - | - | - | 14.2 |

Data compiled from research on various thieno[3,2-b]indole-based sensitizers. figshare.comresearchgate.netresearchgate.net

Utilization as a π-Extended Electron-Rich System in Functional Materials Design

The fused ring system of this compound and its analogues creates a π-extended, electron-rich platform that is highly valuable in the design of functional materials. nih.gov The thieno[3,2-b]indole moiety, in particular, is recognized as an important building block for creating molecules for photosensitive and photovoltaic devices due to its ability to facilitate electron push-pull mechanisms. nih.gov This electron-rich nature makes these compounds effective donors in D-π-A architectures, which are fundamental to the design of organic dyes for DSSCs and emitters for OLEDs. rsc.orgaist.go.jp The planarity and extended conjugation of the thieno[3,2-b]indole system contribute to strong intramolecular charge transfer, a key property for these applications. figshare.com

Precursor in the Development of Advanced Chemical Tools and Reagents

The indole scaffold is a versatile starting point for the synthesis of a wide array of more complex molecules and functional materials. umich.edu The presence of both a fluorine atom and a thiophene group on the indole ring of this compound offers multiple reactive sites for further functionalization. Thiophene-fused indoles can be synthesized through various methods, including the Paal-Knorr reaction, and can be further modified to create a diverse range of derivatives. nih.gov The functionalization of the indole core allows for the fine-tuning of its electronic and photophysical properties, making it a valuable precursor for creating tailored chemical tools and reagents for specific applications in materials science and medicinal chemistry. beilstein-journals.org For instance, functionalized indoles are key intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov

Potential in Advanced Spectroscopic Probes and Sensing Platforms

The inherent fluorescence properties of indole derivatives, combined with the electronic influence of the thiophene and fluorine substituents, make analogues of this compound promising candidates for the development of advanced spectroscopic probes and sensing platforms. mdpi.com Indole-based fluorescent chemosensors have been successfully developed for the detection of various ions, including Zn²⁺. mdpi.com The design of these sensors often relies on the principle of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the binding of an analyte modulates the fluorescence output of the molecule. nih.gov Thiophene derivatives are also known for their exceptional photophysical properties and have been widely used in the development of chemosensors. nih.gov The combination of indole and thiophene moieties in a single molecule can lead to probes with high sensitivity and selectivity for specific analytes. nih.govresearchgate.net

Future Research Directions and Emerging Avenues in 4 Fluoro 7 Thiophen 3 Yl 1h Indole Chemistry

Development of Sustainable and Atom-Economical Synthetic Pathways

The future synthesis of 4-Fluoro-7-(thiophen-3-yl)-1H-indole is geared towards environmentally benign and efficient processes. Current research in indole (B1671886) synthesis emphasizes sustainability through multicomponent reactions (MCRs), which enhance atom economy by combining multiple starting materials in a single step, minimizing waste. researchgate.netnih.gov An innovative approach involves a two-step reaction using readily available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides, followed by an acid-induced cyclization. researchgate.net This method is notable for its use of ethanol as a benign solvent and the absence of metal catalysts. researchgate.net

Adopting such a strategy for this compound would involve starting with 3-fluoro-6-(thiophen-3-yl)aniline. This precursor would undergo a Ugi four-component reaction (U-4CR), followed by cyclization to form the indole core. This approach aligns with green chemistry principles by reducing the number of synthetic steps and avoiding hazardous reagents. researchgate.net

| Synthesis Strategy | Key Features | Precursors for Target Compound |

| Multicomponent Reaction (MCR) | High atom economy, reduced waste, operational simplicity. researchgate.netnih.gov | 3-fluoro-6-(thiophen-3-yl)aniline, glyoxal, an isocyanide, formic acid. |

| Metal-Free Cyclization | Avoids heavy metal catalysts, benign solvents (e.g., ethanol). researchgate.net | Intermediate from Ugi-4CR. |

| One-Pot Synthesis | Combines multiple reaction steps without isolating intermediates. nih.gov | Arylglyoxal, an amino-thiophene derivative, and a fluorinated aniline (B41778). |

Exploration of Chiral Derivatives and Asymmetric Synthesis Methodologies

The creation of chiral derivatives of this compound is a promising avenue, as enantiomerically pure compounds are crucial in pharmaceutical and materials science. Asymmetric catalysis, using either chiral metal complexes or organocatalysts, is the most effective method for producing optically active indole derivatives. rsc.org

Future research could explore the asymmetric functionalization of the indole core. For instance, an asymmetric sulfa-Michael/aldol cascade reaction, which has been successfully used to create complex spiro[indoline-2,3′-thiophen]-3-ones with high diastereoselectivity and enantioselectivity, could be adapted. rsc.org This would involve reacting a derivative of this compound with reagents like 1,4-dithiane-2,5-diol in the presence of a cinchona-derived squaramide catalyst. rsc.org

Another approach is the dearomative [2+2] photocycloaddition with bicyclo[1.1.0]butanes, catalyzed by chiral Lewis acids, to create highly decorated chiral fused bicyclo[2.1.1]hexanes. acs.org While studies on 7-thienyl substituted indoles have shown low yields due to poor solubility, the electronic effects of the 4-fluoro substituent might modulate this reactivity, presenting a unique synthetic challenge and opportunity. acs.org

| Asymmetric Method | Catalyst Type | Potential Application to Target Compound | Expected Outcome |

| Cascade Reaction | Cinchona-derived organocatalyst. rsc.org | Reaction of a 2-ylidene derivative with a sulfur nucleophile. | Chiral spiro-annulated thiophene-indole structures. |

| Photocycloaddition | Chiral Lewis Acid (e.g., Tb(OTf)₃ complexes). acs.org | Dearomative functionalization of the indole C2-C3 bond. | Chiral indoline-fused bicyclohexanes with high enantiomeric excess. |

| Transfer Hydrogenation | Rhodium/diamine complexes. mdpi.com | Reduction of a corresponding imine or enamine derivative. | Enantiopure tetrahydro-indole derivatives. |

Investigation of Self-Assembly and Supramolecular Architectures

The unique combination of a fluorine atom, a thiophene (B33073) ring, and an indole N-H group in this compound makes it an excellent candidate for studies in supramolecular chemistry. The N-H group can act as a hydrogen bond donor, while the fluorine and the sulfur atom in the thiophene can act as weak hydrogen bond acceptors. Furthermore, the planar aromatic systems allow for π-π stacking interactions.

While classical hydrogen bonding is not always observed in fluorinated indoles, interactions with the π-system of adjacent molecules can lead to weakly interacting chains. nih.gov In other indole derivatives, hydrogen bonding can induce the formation of non-covalent dimers. researchgate.net Future work could investigate how the interplay of these forces governs the self-assembly of this compound in the solid state and in solution, potentially leading to the formation of novel supramolecular polymers, gels, or liquid crystals.

Advanced Computational Design for Tailored Material Properties and Predictive Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of novel compounds. For this compound, DFT calculations can be employed to understand its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net These parameters are crucial for predicting the compound's potential applications in organic electronics, such as semiconductors or components in photovoltaic devices.

Computational studies can also guide synthetic efforts. For example, DFT can help predict the regioselectivity of electrophilic substitution reactions or the most likely sites for functionalization. acs.org In the context of asymmetric catalysis, molecular docking simulations can predict the binding interactions between a substrate derivative and a chiral catalyst, aiding in the selection of the optimal catalyst for achieving high enantioselectivity. nih.gov Such predictive modeling saves experimental time and resources, accelerating the discovery of new derivatives with tailored properties. nih.gov

| Computational Method | Application Area | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Materials Science | HOMO/LUMO energies, electronic spectra, charge distribution. researchgate.netmdpi.com |

| DFT | Synthetic Chemistry | Reaction mechanisms, transition state energies, regioselectivity. rsc.org |

| Molecular Docking | Asymmetric Catalysis | Substrate-catalyst binding modes, prediction of stereochemical outcomes. nih.gov |

High-Throughput Synthesis and Screening Approaches for Analogous Systems

The exploration of the chemical space around this compound can be significantly accelerated using high-throughput synthesis and screening methods. purdue.edu Continuous flow synthesis, for example, offers a safe, scalable, and efficient alternative to traditional batch chemistry. purdue.edunih.gov An automated multistep continuous flow assembly could be designed for producing a library of analogues by varying the substituents on the indole or thiophene rings. nih.gov Such systems allow for rapid reaction optimization and can generate complex molecules in minutes without the need to isolate intermediates. nih.gov

Combining high-throughput experimentation (HTE) with rapid analysis techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) allows for the screening of hundreds of unique reaction conditions in a very short time. purdue.edu This approach could be used to quickly identify optimal catalysts, solvents, and reaction conditions for the synthesis of this compound derivatives, accelerating the discovery of new compounds with desirable biological or material properties. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Fluoro-7-(thiophen-3-yl)-1H-indole, and how do reaction conditions influence yield?

- Methodology : Use a condensation reaction between a fluorinated indole precursor (e.g., 7-fluoro-1H-indole) and a thiophene derivative (e.g., thiophen-3-ylboronic acid) under Suzuki-Miyaura coupling conditions. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DMF/water) to enhance cross-coupling efficiency .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via flash chromatography (cyclohexane/EtOAc gradients) and confirm structure using (e.g., δ 7.2–7.8 ppm for aromatic protons) and HRMS .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocol : Store under inert atmosphere (argon) at –20°C to prevent decomposition. Use PPE (gloves, goggles) during handling due to potential irritancy, as inferred from analogs like 5-(thiophen-3-yl)-1H-indole .

- Stability Testing : Conduct accelerated degradation studies under varied pH, temperature, and light exposure, analyzing via HPLC-UV to identify degradation products.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Analytical Workflow :

- : Assign peaks for fluorine-induced deshielding (e.g., C-4 fluorine alters adjacent proton shifts) .

- HRMS : Confirm molecular ion ([M+H]) with <2 ppm mass error .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking between indole and thiophene moieties) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

- Strategy : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity toward targets like tubulin or kinases. Validate predictions with in vitro assays (e.g., cytotoxicity against cancer cell lines) .

- Parameterization : Use DFT calculations (B3LYP/6-31G*) to optimize geometry and compute electrostatic potential surfaces for reactivity insights .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated indole-thiophene hybrids?

- Troubleshooting :

- Assay Variability : Standardize cell culture conditions (e.g., passage number, serum type) and use positive controls (e.g., colchicine for tubulin inhibition) .

- Structural Confirmation : Re-analyze disputed compounds via to verify fluorine substitution patterns .

Q. How can synthetic routes be optimized to reduce byproducts in large-scale preparations?

- Process Chemistry :

- Catalyst Screening : Compare Pd-based catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for improved regioselectivity .

- Flow Chemistry : Implement continuous-flow systems to enhance heat/mass transfer and minimize side reactions .

Q. What role does the fluorine atom play in modulating physicochemical properties?

- Structure-Property Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.